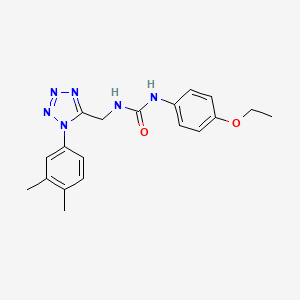
1-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-(4-ethoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-(4-ethoxyphenyl)urea, also known as DM-272, is a chemical compound that has been studied for its potential therapeutic applications. This compound belongs to the class of tetrazole-based ureas, which have been shown to exhibit various biological activities such as anti-inflammatory, analgesic, and anticonvulsant effects.
Scientific Research Applications
Synthesis and Characterization
Spectroscopic Characterization and Computational Study : Research on imidazole derivatives, closely related to the target compound, highlights the synthesis pathways and spectroscopic properties, including IR, FT-Raman, and NMR spectra. Computational approaches such as DFT calculations and molecular dynamics simulations provide insights into the molecular orbital theory, molecular electrostatic potential, and interactions with water molecules, indicating the reactive sites for electrophilic attack and potential applications in material science and medicinal chemistry (Hossain et al., 2018).
Directed Lithiation and Application in Synthesis : Studies on N′-aryl-N,N-dimethylureas, including directed lithiation, highlight the synthetic utility of such compounds. Lithiation reactions, depending on the substituent in the aryl ring, lead to various functionalized derivatives, showcasing the compounds' roles in organic synthesis and potential applications in developing new pharmaceuticals or materials (Smith et al., 1999).
Potential Applications in Medicinal Chemistry
Anticancer Agent Development : Diaryl ureas, similar to the target compound, have been designed, synthesized, and evaluated for their antiproliferative activity against various cancer cell lines. Such compounds demonstrate significant effects, suggesting their potential as new anticancer agents and further research into their mechanisms of action (Jian Feng et al., 2020).
Antimicrobial Activity : Novel urea and thiourea derivatives have been synthesized and assessed for their antibacterial and antifungal activities. Some compounds show promising in vitro activity against pathogens such as Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli, indicating their potential in developing new antimicrobial agents (P. Vedavathi et al., 2017).
Material Science and Sensing Applications
- Luminescence Sensing of Benzaldehyde : Lanthanide(III)-organic frameworks based on dimethylphenyl imidazole dicarboxylate show selective sensitivity to benzaldehyde derivatives, indicating their application as fluorescence sensors for chemical detection. This research suggests the potential of structurally related compounds in sensor development and materials science (B. Shi et al., 2015).
properties
IUPAC Name |
1-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-3-(4-ethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O2/c1-4-27-17-9-6-15(7-10-17)21-19(26)20-12-18-22-23-24-25(18)16-8-5-13(2)14(3)11-16/h5-11H,4,12H2,1-3H3,(H2,20,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAXQVSAEVVADTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NCC2=NN=NN2C3=CC(=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-(4-ethoxyphenyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-tert-butyl-N-{[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B2444889.png)
amino]-2-(cyclopropylmethyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2444893.png)
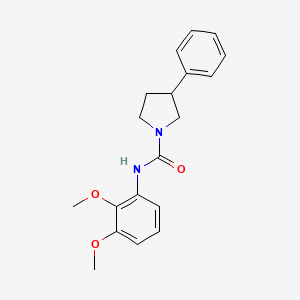
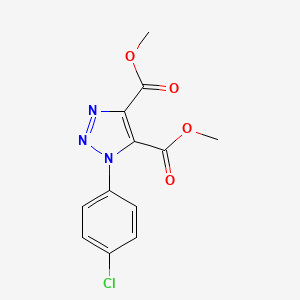
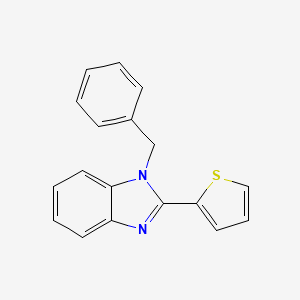
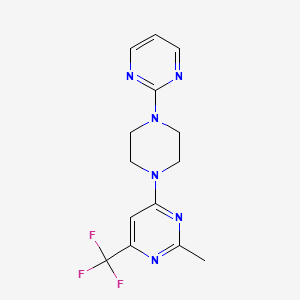
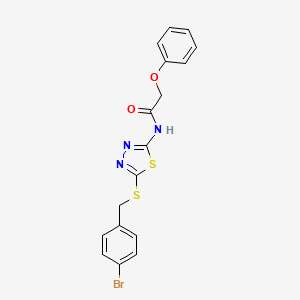
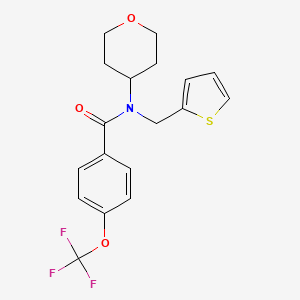
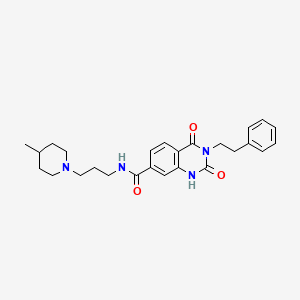
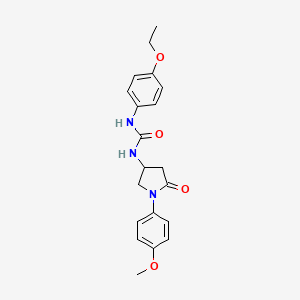
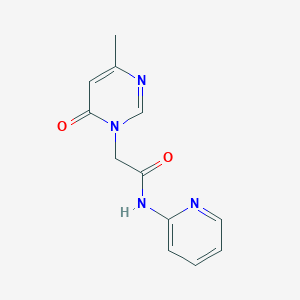
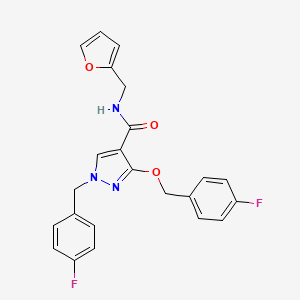
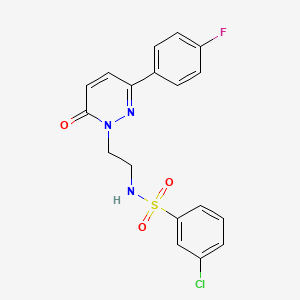
![N-(4-methylbenzyl)-2-{8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl}acetamide](/img/structure/B2444912.png)